REACTION_CXSMILES
|
C(=O)([S:3][CH2:4][CH2:5][N:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[NH:8][C:7]1=[O:13])C.[OH-].[Na+]>CO.O>[SH:3][CH2:4][CH2:5][N:6]1[CH2:10][C:9]([CH3:11])([CH3:12])[NH:8][C:7]1=[O:13] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The external ice bath was removed
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (11 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the resultant solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
SCCN1C(NC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |